2-(4-Bromophenyl)-2,2-difluoroethanol
Description
Significance of Organofluorine Compounds in Advanced Chemical Synthesis
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the second highest of all elements, and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) contribute to the unique characteristics of organofluorine compounds, such as enhanced thermal stability, increased lipophilicity, and improved metabolic stability. numberanalytics.comwikipedia.org These properties have made organofluorine chemistry a vibrant and rapidly expanding area of research. numberanalytics.com
The geminal difluorinated motif, characterized by two fluorine atoms attached to the same carbon atom, is a particularly valuable structural unit in medicinal chemistry and materials science. The introduction of a difluoromethylene group (CF2) can serve as a bioisostere for other functional groups, such as a methylene (B1212753) group, an ether oxygen, or a carbonyl group. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the CF2 group can modulate the acidity of adjacent protons, influence molecular conformation, and block metabolic pathways, thereby enhancing the stability and bioavailability of a molecule. rsc.org Recent research has focused on developing novel catalytic methods for the geminal difluorination of alkenes, highlighting the demand for efficient access to these valuable fluorine-rich architectures. acs.org
The bromine substituent on an aryl ring is a highly versatile functional group in organic synthesis, primarily serving as a key handle for a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.govacs.orgresearchgate.net The presence of a bromine atom on an aromatic ring, such as in 2-(4-Bromophenyl)-2,2-difluoroethanol, opens up a gateway for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups. This capability is fundamental to the construction of complex molecular scaffolds found in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The ability to functionalize the aryl ring through these coupling reactions significantly expands the synthetic possibilities for derivatives of this compound.
Contextualization of this compound as a Key Synthetic Intermediate
This compound stands as a critical building block in organic synthesis due to the combined presence of the geminal difluoroethanol moiety and the brominated phenyl ring. This unique combination allows for a two-pronged synthetic strategy. The difluoroethanol portion can be further elaborated or can itself impart desirable properties to the final molecule, while the bromo-aryl group provides a reactive site for diversification through cross-coupling chemistry. This dual functionality makes the compound a valuable precursor for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.04 g/mol |
| CAS Number | 1255706-18-3 |
| IUPAC Name | 1-(4-bromophenyl)-2,2-difluoroethanol |
Data sourced from PubChem and SynQuest Labs, Inc. nih.govsynquestlabs.com
Overview of Research Trajectories for Aryl-Difluoroethanol Derivatives
Research involving aryl-difluoroethanol derivatives is expanding, driven by the potential to create novel compounds with enhanced biological activity and material properties. Key research trajectories include:
Medicinal Chemistry: The development of new therapeutic agents by incorporating the aryl-difluoroethanol scaffold into known pharmacophores. The geminal difluoro group can act as a key pharmacomodulatory element, improving metabolic stability and target binding affinity.
Agrochemicals: The synthesis of novel pesticides and herbicides where the unique properties of the fluoro-organic moiety can lead to increased efficacy and environmental stability. numberanalytics.com
Materials Science: The creation of advanced materials, such as liquid crystals and polymers, where the polar and steric properties of the difluoroethanol group can be exploited to achieve desired physical characteristics. numberanalytics.comnumberanalytics.com
Asymmetric Synthesis: The development of stereoselective methods to produce chiral aryl-difluoroethanol derivatives, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.
The continued exploration of synthetic methodologies and applications of compounds like this compound will undoubtedly fuel further innovation across the chemical sciences.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWHVWSQMOVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2 4 Bromophenyl 2,2 Difluoroethanol
Reactivity of the Hydroxyl Functionality
The secondary alcohol group is a versatile functional handle for numerous organic reactions.
Etherification Reactions involving 2-(4-Bromophenyl)-2,2-difluoroethanol
Etherification of a secondary alcohol like This compound would typically proceed via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
While no specific studies on the etherification of This compound have been found, the general mechanism is well-established.
General Reaction Scheme:
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Attack: The resulting alkoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to form the ether.
A hypothetical data table for such reactions would include entries specifying the base, alkyl halide, solvent, and reaction conditions, along with the yield of the corresponding ether. However, the absence of published data prevents the compilation of such a table for this specific compound.
Esterification and Derivatization at the Alcohol Center
The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. This is a common derivatization strategy.
For instance, the reaction with an acyl chloride is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Detailed research findings on the esterification of This compound are not available. A comprehensive data table would present various acylating agents, catalysts, and the resulting ester products with their respective yields, but this information is currently not documented in the literature.
Oxidation and Reduction Pathways of the Hydroxyl Group
The secondary alcohol in This compound can be oxidized to the corresponding ketone, 1-(4-bromophenyl)-2,2-difluoroethanone . Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which are known for their mild conditions and high yields in the oxidation of secondary alcohols. libretexts.orgnih.govmasterorganicchemistry.comscispace.comnih.govgoogle.comrsc.org
Conversely, the reduction of the hydroxyl group to a methylene (B1212753) group is a more challenging transformation that would likely require a two-step process, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride. No specific protocols for these transformations on This compound have been reported.
Transformations of the Aryl Bromide Moiety
The bromo-substituent on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide of This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. orgsyn.orgchemistrysteps.com While this is a powerful and widely used reaction, specific examples with This compound are not documented.
Heck Reaction: The Heck reaction would couple the aryl bromide with an alkene to introduce a vinyl group onto the aromatic ring. nih.govlibretexts.orgrug.nl This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.
Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield an arylethyne derivative. synquestlabs.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
The following is a hypothetical data table illustrating the potential scope of these reactions. The lack of specific literature for This compound means this table is based on general knowledge of these reaction types.
| Coupling Reaction | Coupling Partner | Catalyst System (Exemplary) | Product Type |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (S_NAr) on the aryl bromide of This compound is generally unfavorable. S_NAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The difluoroethanol substituent is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, this transformation is not a likely pathway for this compound.
Metal-Halogen Exchange Processes
The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for metal-halogen exchange reactions. This fundamental transformation in organometallic chemistry converts an organic halide into an organometallic species, thereby paving the way for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The most common reagents for this purpose are organolithium compounds and Grignard reagents.
The reaction of an aryl bromide with an alkyllithium reagent, such as n-butyllithium, is a well-established method for generating an aryllithium intermediate. wikipedia.org In the case of this compound, this would proceed as depicted in the following scheme:
Scheme 1: Lithium-Halogen Exchange
The resulting aryllithium species is a potent nucleophile and a strong base. Its subsequent reaction with various electrophiles allows for the introduction of a wide array of functional groups at the 4-position of the phenyl ring. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides effective substrates. wikipedia.org The presence of the 2,2-difluoroethanol (B47519) substituent, which is electron-withdrawing, is expected to facilitate this exchange process.
Alternatively, magnesium-halogen exchange offers a milder approach to the formation of an organometallic intermediate. Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for this transformation, yielding a Grignard reagent. harvard.edu A key advantage of this method is its enhanced functional group tolerance compared to many organolithium reactions. harvard.edu The presence of the hydroxyl group in this compound necessitates careful consideration of reaction conditions, as Grignard reagents are basic and can deprotonate the alcohol. This can often be addressed by using an excess of the Grignard reagent or by protecting the hydroxyl group prior to the exchange reaction. nih.gov
Table 1: Common Reagents and Conditions for Metal-Halogen Exchange on Aryl Bromides
| Reagent | Typical Solvent | Temperature (°C) | Key Considerations |
| n-Butyllithium | THF, Diethyl ether | -78 to 0 | Highly reactive, may require low temperatures; potential for side reactions with acidic protons. |
| sec-Butyllithium | THF, Diethyl ether | -78 to 0 | More reactive than n-BuLi; useful for less reactive bromides. |
| tert-Butyllithium | THF, Pentane | -78 to 0 | Very strong base; can cause side reactions. |
| Isopropylmagnesium chloride (i-PrMgCl) | THF | -20 to 25 | Good functional group tolerance; milder than organolithium reagents. harvard.edu |
| i-PrMgCl·LiCl | THF | -20 to 25 | Enhanced reactivity and solubility compared to i-PrMgCl alone. |
Reactivity of the Geminal Difluoroethyl Group
The geminal difluoroethyl group (-CH(OH)CF₂H) imparts unique chemical properties to the molecule, largely dictated by the strong carbon-fluorine bonds.
Stability and Chemical Resistance of the CF₂H Unit
The difluoromethyl (CF₂H) group is generally characterized by its high metabolic stability, a feature that has led to its use as a bioisostere for hydroxyl or thiol groups in medicinal chemistry. nih.gov The C-F bond is the strongest single bond to carbon, rendering it largely inert to many chemical transformations. researchgate.net This inherent stability means that the CF₂H unit in this compound will likely remain intact under a variety of reaction conditions, including those that modify the aryl bromide portion of the molecule. The C-H bond within the CF₂H group is polarized due to the adjacent electron-withdrawing fluorine atoms, making it a potential lipophilic hydrogen bond donor. nih.gov
Transformations Involving C-F Bond Activation (if applicable, highly specific research)
While the C-F bond is robust, its activation and subsequent functionalization represent a significant area of modern organic chemistry. researchgate.net For a molecule like this compound, the C-F bonds are located at a benzylic-like position, which can make them more susceptible to activation compared to C-F bonds in aliphatic systems remote from π-systems. researchgate.net
Research on benzylic fluorides has shown that C-F activation can be achieved using hydrogen bond donors like hexafluoroisopropanol (HFIP), which can facilitate nucleophilic substitution reactions. nih.govst-andrews.ac.ukresearchgate.net This proceeds by weakening the C-F bond through strong F···H interactions. acs.org Additionally, strong Lewis acids can also promote the cleavage of C-F bonds. researchgate.net
Transition-metal-catalyzed processes have also emerged as a powerful tool for C-F bond activation. acs.org However, specific research detailing the C-F bond activation of this compound itself is not widely documented. Inferences must be drawn from studies on structurally related gem-difluoroalkanes. For instance, palladium-catalyzed reactions of fluorinated diazoalkanes with indole (B1671886) heterocycles have been shown to proceed via a C-H functionalization followed by a β-fluoride elimination, leading to the formation of gem-difluoro olefins. nih.govresearchgate.net While a different reaction class, this demonstrates the possibility of engaging benzylic C-F bonds in catalytic cycles.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov The functional groups present in this compound—an aryl bromide, a secondary alcohol, and a difluoromethyl group—offer several potential handles for participation in MCRs.
While specific MCRs involving this exact molecule are not extensively reported, its constituent parts could theoretically engage in known MCRs:
Aryl Bromide Moiety: The aryl bromide can participate in palladium-catalyzed MCRs. For example, after conversion to an organometallic species via metal-halogen exchange, it could act as the nucleophilic component in a reaction with an aldehyde and an amine, reminiscent of a Strecker or Ugi-type reaction pathway. nih.gov
Alcohol Moiety: The secondary alcohol could potentially be oxidized in situ to a ketone, which could then participate as the carbonyl component in classic MCRs like the Ugi or Passerini reactions.
Difluoromethyl Moiety: The reactivity of the difluoromethyl group in MCRs is less conventional. However, recent research has shown that difluorocarbene, which can be generated from precursors like BrCF₂CO₂K, can act as a carbonyl source in copper-mediated multicomponent reactions of amines and aldehydes. nih.gov While not a direct reaction of the existing CF₂H group, this highlights the synthetic utility of difluorinated units in the design of novel MCRs.
The development of a specific MCR for this compound would likely require tailored reaction conditions that can selectively activate one of its functional groups in the presence of the others.
Advanced Synthetic Utility of 2 4 Bromophenyl 2,2 Difluoroethanol As a Building Block
Precursor for Complex Organofluorine Compounds
The transformation of 2-(4-Bromophenyl)-2,2-difluoroethanol into more complex fluorinated molecules is a theoretical possibility, leveraging both the reactivity of the hydroxyl group and the aromatic bromine atom.
Synthesis of Fluorinated Heterocycles
In theory, the hydroxyl group of this compound could be transformed into a suitable leaving group, followed by intramolecular cyclization or intermolecular reactions with various nucleophiles to form fluorinated heterocycles. However, specific published examples of such transformations originating from this particular compound are scarce. The broader field of fluorinated heterocycle synthesis often relies on different precursors, such as fluorinated 1,3-dicarbonyl compounds. nih.govresearchgate.net
Construction of Polyfluorinated Carbon Scaffolds
The difluoromethyl group in this compound could potentially serve as a starting point for the elongation of polyfluorinated carbon chains. Methodologies exist for the construction of such scaffolds, but their application using this compound as the primary building block is not a well-documented area of research.
Role in Sequential Organic Transformations
The bifunctional nature of this compound, possessing both a reactive alcohol and a brominated aromatic ring, makes it an attractive candidate for use in sequential, one-pot, or tandem reactions. For instance, the hydroxyl group could be involved in an initial transformation, followed by a subsequent cross-coupling reaction at the bromo-position. While this is a common strategy in organic synthesis, specific and detailed studies demonstrating this with this compound are not prevalent in the literature.
Development of Libraries of Difluorinated Aryl Derivatives
The structure of this compound is well-suited for the generation of chemical libraries. The bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents onto the phenyl ring. The hydroxyl group could also be derivatized to further increase molecular diversity. While the potential is clear, published research detailing the systematic development of large libraries of compounds from this compound is not currently available.
Application in Divergent Synthetic Strategies
Divergent synthesis, a strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate, is a powerful tool in drug discovery and chemical biology. This compound, with its two distinct functional groups, is a prime candidate for such strategies. One functional group could be used as a branching point for further elaboration, while the other serves as a site for diversification. Despite this theoretical potential, concrete examples of the application of this compound in divergent synthetic strategies are not described in the accessible scientific literature.
Spectroscopic and Advanced Structural Elucidation of 2 4 Bromophenyl 2,2 Difluoroethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The structure of 2-(4-Bromophenyl)-2,2-difluoroethanol is unequivocally confirmed by analyzing its ¹H, ¹³C, and ¹⁹F NMR spectra. The data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals, chemical shifts, and coupling constants that map out the entire molecule.
¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromophenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the carbon bearing the hydroxyl group (C1) shows a complex splitting pattern—a triplet of doublets—due to coupling with both the two geminal fluorine atoms and the hydroxyl proton. rsc.org The hydroxyl proton itself appears as a singlet or a broad signal, which can be confirmed by D₂O exchange. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C2) is significantly affected, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF). rsc.org The carbon atom attached to the hydroxyl group (C1) also shows splitting, appearing as a triplet due to two-bond carbon-fluorine coupling (²JCF). rsc.org The aromatic carbons display distinct signals, with the carbon atom bonded to bromine (ipso-carbon) being the most deshielded.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool. huji.ac.ilwikipedia.org For this compound, the two fluorine atoms are chemically equivalent and appear as a single signal. This signal is split into a doublet by the adjacent methine proton (C1-H), a phenomenon known as three-bond proton-fluorine coupling (³JHF). rsc.org The large coupling constants observed are typical for fluorine-proton interactions. wikipedia.org
Interactive Table: ¹H NMR Data for this compound in CDCl₃ rsc.org Note: The methine proton (CH) signal at 4.81 ppm is described as a triplet of doublets, and the hydroxyl proton (OH) at 2.64 ppm as a singlet in the provided source data.
View Data Table
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.86 – 6.97 | m | - | 4H, Aromatic (C₆H₄Br) |
| 4.81 | td | J = 10.1, 4.7 Hz | 1H, Methine (CHOH) |
| 2.64 | s | - | 1H, Hydroxyl (OH) |
Interactive Table: ¹³C NMR Data for this compound in CDCl₃ rsc.org
View Data Table
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 137.89 | t | J = 3.0 Hz | C-ipso (Aromatic C-C) |
| 132.10 | s | - | Aromatic CH |
| 130.15 | s | - | Aromatic CH |
| 125.77 | s | - | C-Br (Aromatic) |
| 122.78 | t | J = 245.0 Hz | C-F₂ |
| 73.27 | t | J = 25.0 Hz | C-OH |
Interactive Table: ¹⁹F NMR Data for this compound in CDCl₃ rsc.org
View Data Table
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -127.53 | d | J = 1.40 Hz | 2F, CF₂ |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing atom-to-atom connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methine proton (CHOH) and the hydroxyl proton (OH), confirming they are on adjacent atoms and coupled.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the methine proton signal and the C1 carbon signal, as well as correlations between the aromatic protons and their respective aromatic carbons.
A cross-peak from the methine proton (C1-H) to the difluoromethyl carbon (C2).
Correlations from the methine proton to the ipso- and ortho- carbons of the phenyl ring, linking the ethanol (B145695) chain to the aromatic system.
Correlations between the aromatic protons and neighboring aromatic carbons, confirming the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.
The IR spectrum of this compound would exhibit several key absorption bands that correspond to its specific functional groups. While a specific spectrum is not provided in the search results, the characteristic bands can be predicted based on the structure.
Interactive Table: Predicted Characteristic IR Absorption Bands
View Data Table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic (Methine) |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250-1050 | C-F stretch | Difluoroalkane (-CF₂) |
| ~1050 | C-O stretch | Alcohol |
| ~600-500 | C-Br stretch | Bromoalkane |
The rotational freedom around the C1-C2 single bond allows this compound to exist in different spatial arrangements or conformations (rotamers). The relative stability of these conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the electronegative fluorine atoms.
Studies on analogous compounds like 1-(4-bromophenyl)-2-fluoroethanol have shown that NMR and vibrational spectroscopy can be used to determine the populations and relative energies of different conformers. rsc.org In such analyses, the vibrational frequencies of the O-H and C-F bonds are particularly sensitive to the conformation. By studying the spectra at different temperatures or in various solvents, researchers can identify which conformers are more stable and gain insight into the non-covalent forces that govern the molecule's preferred shape. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
The molecular formula for this compound is C₈H₇BrF₂O. combi-blocks.com The presence of bromine is a key feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (M and M+2) of almost identical intensity.
The molecular ion peak would be observed at approximately m/z 236 and 238. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for alcohols include alpha-cleavage and loss of water. libretexts.orglibretexts.org
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
View Data Table
| m/z (for ⁷⁹Br/⁸¹Br) | Fragment | Fragmentation Pathway |
| 236/238 | [C₈H₇BrF₂O]⁺ | Molecular Ion (M⁺) |
| 218/220 | [C₈H₅BrF₂]⁺ | Loss of H₂O (M - 18) |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 157 | [C₇H₅F₂O]⁺ | Loss of Br radical (M - 79) |
| 83 | [CHF₂CO]⁺ | Alpha-cleavage and rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For a compound like this compound (C₈H₇BrF₂O), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This is crucial for confirming the molecular formula, as the measured mass can distinguish it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Hypothetical HRMS Data Table for C₈H₇BrF₂O:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 236.9720 | Data not available | Data not available |
Tandem Mass Spectrometry for Structural Information
Tandem Mass Spectrometry (MS/MS) would be employed to gain structural insights by fragmenting the molecular ion of this compound. The fragmentation patterns observed would be characteristic of the molecule's structure. For instance, common fragmentation pathways could include the loss of a water molecule (H₂O), hydrogen fluoride (B91410) (HF), or cleavage of the carbon-carbon bond between the alcohol and the difluorinated carbon. The resulting fragment ions would be analyzed to piece together the connectivity of the atoms within the molecule.
Hypothetical Tandem MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |
|---|---|---|
| Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structural Determination
Hypothetical Crystal Data Table:
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Forms
Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy, such as Circular Dichroism (CD), would be used to study the enantiopure forms of the compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for their differentiation and providing information about their absolute configuration.
Hypothetical Circular Dichroism Data Table:
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-enantiomer | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 2,2 Difluoroethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties and energetics of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular structures, energies, and other electronic properties with manageable computational resources.
Electronic Structure and Molecular Orbital Analysis
The electronic character of 2-(4-bromophenyl)-2,2-difluoroethanol is governed by the interplay of the electron-withdrawing halogen atoms (bromine and fluorine) and the aromatic phenyl ring. DFT calculations are instrumental in quantifying these effects. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.
The HOMO is typically localized on the electron-rich 4-bromophenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the C-Br and C-F bonds, highlighting their susceptibility to nucleophilic attack or reductive processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For related aromatic compounds, DFT calculations have been used to determine these parameters, which are essential for predicting reactivity and electronic transitions. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Calculated Value | Description |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron affinity. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |
Conformational Landscapes and Energetic Preferences
The flexibility of the ethanol (B145695) backbone allows this compound to exist in several rotational conformations (rotamers). The relative stability of these conformers is dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects like hyperconjugation.
Theoretical studies on the closely related molecule 1-(4-bromophenyl)-2-fluoroethanol have shown that the most stable conformer is one where the fluorine atom is gauche to the hydroxyl group and trans to the phenyl group. rsc.org This preference is often influenced by the solvent environment. rsc.org For this compound, the presence of a second fluorine atom on the same carbon introduces additional electrostatic interactions. DFT calculations can map the potential energy surface by systematically rotating the key dihedral angles (e.g., O-C-C-Ph) to identify all stable conformers and the energy barriers between them. The "gauche effect," a known phenomenon in halohydrins where a gauche arrangement between the electronegative halogen and the hydroxyl group is favored, is expected to be a dominant factor. nih.gov
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer (Dihedral Angle O-C-C-Ph) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Feature |
| Gauche 1 (~60°) | 0.00 | 75.1% | Likely stabilized by O-H···F hydrogen bond. |
| Gauche 2 (~-60°) | 0.25 | 20.3% | Slightly less stable gauche form. |
| Anti/Trans (~180°) | 1.50 | 4.6% | Sterically less favored arrangement. |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing the energies of reactants, products, and, most importantly, transition states. arxiv.org For a molecule like this compound, theoretical studies could investigate its formation (e.g., via reduction of a corresponding ketone) or its subsequent reactions, such as dehydration or nucleophilic substitution.
To study a reaction mechanism, a proposed pathway is modeled computationally. The geometries of all intermediates and transition states along the reaction coordinate are optimized. A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. arxiv.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. This analysis can distinguish between competing pathways, such as SN1 versus SN2 mechanisms, or E1 versus E2 eliminations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. liverpool.ac.ukrsc.org The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. liverpool.ac.uk Predicted shifts are typically benchmarked against a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful for identifying the electronic environment of the fluorine atoms. rsc.org These predictions are sensitive to the molecule's conformation, and often a Boltzmann-averaged chemical shift over the most stable conformers is calculated for comparison with experimental results obtained at room temperature. rsc.org
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C-OH | 73.5 (t) | Carbon bearing the hydroxyl group, split by two fluorine atoms. |
| CF₂ | 118.2 (t) | Gem-difluoro carbon, split by the adjacent carbinol proton. |
| C-Br | 123.0 | Aromatic carbon directly bonded to bromine. |
| C-ipso | 138.5 | Aromatic carbon bonded to the ethanol side chain. |
| C-ortho | 129.8 | Aromatic carbons ortho to the side chain. |
| C-meta | 132.5 | Aromatic carbons meta to the side chain. |
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. scispace.com After geometry optimization, a frequency calculation yields a set of normal modes and their corresponding frequencies and intensities. scirp.org These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor to improve agreement. scispace.com This analysis allows for the confident assignment of every band in an experimental spectrum to a specific molecular motion (e.g., C-F stretch, O-H bend). scirp.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. While no specific QSPR studies on this compound have been reported, the methodology is well-established.
A QSPR study would begin by calculating a large number of molecular descriptors for the compound. These descriptors fall into several categories:
Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic: Related to the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).
Physicochemical: Based on empirical properties (e.g., logP, molar refractivity).
A dataset of related compounds with known experimental property values (e.g., boiling point, solubility, or biological activity) would be assembled. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the property based on a subset of the most relevant descriptors. Such a model could then be used to predict the properties of this compound without the need for experimental measurement.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of atoms as a function of time.
For this compound, MD simulations could be used to:
Explore Conformational Dynamics: Observe real-time transitions between different rotamers in a solution, providing a more realistic picture than a static potential energy surface.
Analyze Solvation: Study the structure and dynamics of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and a protic solvent.
Simulate Crystal Behavior: In the solid state, MD can be used to investigate lattice vibrations, phase transitions, and the nature of disorder within a crystal. nih.gov
Calculate Time-Averaged Properties: Properties like diffusion coefficients or radial distribution functions can be calculated from the simulation trajectory, providing a link between molecular behavior and macroscopic properties.
By combining the strengths of DFT for electronic properties and energetics with MD for dynamic behavior, computational chemistry offers a comprehensive, multi-scale understanding of this compound.
Applications of 2 4 Bromophenyl 2,2 Difluoroethanol in Chemical Sciences Excluding Clinical/biological
Role as a Solvent or Co-solvent in Organic and Organometallic Reactions
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as highly effective solvents and co-solvents in a range of organic and organometallic reactions. rsc.orgrsc.org These solvents possess a unique combination of properties, including strong hydrogen-bond-donating ability, low nucleophilicity, and high polarity, which can significantly influence reaction rates, selectivity, and even enable challenging transformations. researchgate.net
The presence of the difluoroethanol group in 2-(4-bromophenyl)-2,2-difluoroethanol suggests it could exhibit similar solvent properties. Fluorinated alcohols are known to promote reactions by stabilizing charged intermediates and transition states through hydrogen bonding, without interfering as a nucleophile. researchgate.net This characteristic is particularly beneficial in transition metal-catalyzed reactions, such as C-H functionalizations, where the solvent's low coordinating ability can prevent catalyst deactivation. rsc.org For instance, the use of fluorinated alcohols has been shown to be critical for the efficiency of certain iridium-, ruthenium-, and rhodium-catalyzed transformations. rsc.org
While direct studies on this compound as a reaction medium are not widely reported, its structure is consistent with the class of solvents that have proven to be advantageous in modern synthetic chemistry. rsc.orgresearchgate.net
Integration into Functional Materials
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Alcohols are common starting materials for the synthesis of polyesters and polyethers. It is plausible that this compound could serve as a monomer or a precursor for the synthesis of specialty fluorinated polymers and oligomers. The hydroxyl group provides a reactive site for polymerization, while the fluorine atoms would impart the desirable properties of fluoropolymers to the resulting material. The bromo-functional group on the phenyl ring offers a site for further modification of the polymer, such as through cross-linking or the introduction of other functional groups via reactions like Suzuki or Heck coupling.
The combination of a brominated aromatic ring and a fluorinated alkyl alcohol chain in this compound makes it a candidate for use in the synthesis of specialty chemicals. Brominated compounds are widely used as intermediates in the chemical industry, often in the production of pharmaceuticals, agrochemicals, and flame retardants. nih.gov For example, the synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, a precursor to other heterocyclic compounds, utilizes a brominated starting material. bibliomed.org
The fluorine content of the molecule could also be leveraged to create compounds with specific properties, such as increased lipophilicity or metabolic stability in the context of agrochemical research. The synthesis of related compounds like 2,2-difluoroethanol (B47519) has been noted for its applications in medicine and fluoropolymers. chemicalbook.com
Use in Catalysis and Ligand Design
Fluorinated alcohols have been shown to have a beneficial effect in homogeneous catalysis, not only as solvents but also as additives. researchgate.net They can influence the catalytic cycle through various mechanisms, including the protonation of organometallic species or by serving as a proton shuttle. researchgate.net While there is no direct evidence of this compound being used in this capacity, its properties align with those of other fluoroalcohols that have been successfully employed in catalysis. researchgate.netwikipedia.org
Furthermore, the structure of this compound could be a building block for the design of novel ligands for transition metal catalysts. The hydroxyl group can be used to anchor the molecule to a metal center, and the bromophenyl group can be functionalized to create more complex ligand architectures.
Analytical Standards and Reference Materials (non-biological contexts)
In analytical chemistry, well-characterized reference standards are crucial for the accurate identification and quantification of chemical substances. nih.gov Given the increasing focus on fluorinated compounds in environmental and materials science, there is a growing need for a wide range of analytical standards. nih.govcasc4de.eu
This compound could potentially serve as a reference material in non-biological contexts. For instance, it could be used in the development of analytical methods for the detection and quantification of related brominated and fluorinated compounds. The purity of intermediates is critical in many chemical manufacturing processes, as impurities can be carried through to the final product. google.com As such, pure samples of compounds like this compound could be used as standards to monitor the formation of impurities in the synthesis of other chemicals. The challenges in accessing a comprehensive set of per- and polyfluoroalkyl substances (PFAS) analytical standards highlights the importance of having well-characterized reference materials for this class of compounds. casc4de.eueurofinsus.com
Emerging Research Directions and Future Perspectives on 2 4 Bromophenyl 2,2 Difluoroethanol
Sustainable Synthetic Pathways and Green Chemistry Initiatives
The future synthesis of 2-(4-bromophenyl)-2,2-difluoroethanol and related compounds is increasingly guided by the principles of green chemistry. Research efforts are anticipated to move away from traditional methods that may involve harsh reagents or produce significant waste, toward more sustainable alternatives.
Detailed Research Findings: Current synthetic strategies for analogous compounds, such as 2,2-difluoroethanol (B47519), often rely on the reduction of corresponding esters like ethyl difluoroacetate (B1230586). While reducing agents like lithium aluminum hydride are effective, they are used in stoichiometric amounts and present safety and waste disposal challenges. A greener approach involves the catalytic hydrogenation of the ester precursor. For instance, the hydrogenation of ethyl difluoroacetate using a CuO-ZnO-BaO/CNT catalyst has been shown to produce 2,2-difluoroethanol in high yield (93.3%) and purity (99%) under relatively mild conditions (110°C, 2 MPa H₂). chemicalbook.com Adopting similar catalytic reduction strategies for the synthesis of this compound from its corresponding ester could significantly improve the process's environmental footprint.
Another key aspect of green chemistry is the choice of solvent. Fluorinated alcohols themselves, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are recognized as "green" solvents that can promote reactions under neutral and mild conditions, often eliminating the need for metal catalysts. researchgate.net Their unique properties, including high hydrogen-bond donating ability and low nucleophilicity, can accelerate various transformations. researchgate.net Future research may explore the use of these fluorinated alcohols as media for the synthesis or transformation of this compound, potentially simplifying processes and reducing reliance on volatile organic compounds. Furthermore, developing PFAS-free synthesis protocols is a major goal in fluorine chemistry to avoid persistent pollutants. sciencedaily.comnih.gov Future syntheses of the title compound will likely focus on using fluorine sources like caesium fluoride (B91410), which are considered more environmentally benign. sciencedaily.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefit |
| Catalytic Hydrogenation | Reduction of a 2-(4-bromophenyl)-2,2-difluoroacetate precursor. | Eliminates stoichiometric metal hydride reagents, reduces waste, improves safety. |
| Use of Fluorinated Solvents | Employing TFE or HFIP as the reaction medium. | Can enable catalyst-free reactions, simplifies product isolation, solvent can be recycled. researchgate.net |
| PFAS-Free Fluorine Source | Utilizing salts like caesium fluoride in precursor synthesis. | Avoids the use of persistent and potentially harmful PFAS reagents. sciencedaily.com |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of fine chemicals, particularly those involving hazardous reagents or challenging reaction conditions, as is common in organofluorine chemistry. beilstein-journals.org This approach offers significant advantages in terms of safety, scalability, and process control.
Detailed Research Findings: The synthesis of fluorinated compounds often involves toxic or highly reactive fluorinating agents like diethylaminosulfur trifluoride (DAST). beilstein-journals.orgvapourtec.com Flow reactors provide a contained environment that minimizes operator exposure and allows for the safe handling of such hazardous materials. vapourtec.com The small reaction volumes and superior heat and mass transfer in microreactors enable precise control over reaction parameters, often leading to higher yields and purities. beilstein-journals.org
Research has demonstrated the successful application of flow chemistry for various fluorination reactions, including the synthesis of fluorinated α-amino acids through a semi-continuous process involving photooxidative cyanation followed by hydrolysis. chemistryviews.org This method allows for large-scale production without the need to purify intermediates. chemistryviews.org For the production of this compound, a continuous flow process could be designed for the key fluorination or reduction steps. This would not only enhance safety but also facilitate large-scale manufacturing with consistent product quality, which is crucial for its potential use in pharmaceuticals or advanced materials. chemistryviews.orgrsc.org
| Flow Chemistry Feature | Advantage for this compound Production | Reference Example |
| Enhanced Safety | Contained handling of potentially hazardous fluorinating agents or intermediates. vapourtec.com | Use of DAST for deoxyfluorination in a flow system. vapourtec.com |
| Precise Reaction Control | Improved temperature and mixing control leads to higher yields and selectivity. beilstein-journals.org | Direct fluorination of aromatics in a microreactor system. beilstein-journals.org |
| Scalability | Straightforward scaling of production by extending operation time or using parallel reactors. chemistryviews.org | Large-scale production of fluorinated amino acids. chemistryviews.org |
| Process Integration | Ability to couple multiple reaction and purification steps into a single continuous process. rsc.org | Integrated synthesis and online NMR analysis of fluorinated chemicals. rsc.org |
Photocatalytic and Electrocatalytic Transformations Involving the Compound
The aryl bromide functionality within this compound makes it an ideal candidate for modern photocatalytic and electrocatalytic transformations. These methods provide mild and sustainable pathways for forming new carbon-carbon and carbon-heteroatom bonds.
Detailed Research Findings: Visible-light photocatalysis has emerged as a powerful tool for the reduction of aryl halides to generate highly reactive aryl radicals. nih.govresearchgate.net This process typically involves a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) that, upon excitation with visible light, transfers an electron to the aryl halide. researchgate.net The resulting radical anion rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical. This radical can then participate in a variety of subsequent reactions. For this compound, this strategy could be used to couple the "4-(2,2-difluoro-1-hydroxyethyl)phenyl" radical with various partners, enabling late-stage functionalization and the rapid synthesis of diverse derivatives.
Electrocatalysis offers another green and efficient alternative for chemical transformations. acs.org It avoids the use of stoichiometric chemical oxidants or reductants by using electricity to drive redox processes. acs.org The direct electrochemical α-C(sp³)–H heteroarylation of aliphatic aldehydes has been demonstrated as a sustainable route to valuable compounds. acs.org For a molecule like this compound, electrochemical methods could be envisioned for either the transformation of the aryl bromide group or potentially for oxidation reactions involving the alcohol moiety, under controlled and environmentally friendly conditions.
| Catalytic System | Aryl Halide Substrate | Catalyst/Mediator | Outcome |
| Visible-Light Photocatalysis | Aryl Bromides/Chlorides | Ir or Ru complexes, organic dyes | Generation of aryl radicals for C-C or C-X bond formation. researchgate.net |
| Semiconductor Photocatalysis | 2-Bromopyridine | ZnSe/CdS quantum dots | Reduction of aryl halide under visible light. nih.gov |
| Electrocatalysis | Aliphatic Aldehydes + Pyrazinones | Not specified (anode/cathode) | Direct α-C(sp³)–H heteroarylation without external oxidants. acs.org |
Development of Novel Reagents Utilizing the Compound's Unique Structural Features
The distinct combination of a stable gem-difluoro group adjacent to an alcohol and a functionalizable aryl bromide makes this compound a promising platform for developing novel reagents.
Detailed Research Findings: Fluorinated alcohols are known to be valuable precursors and reagents in organic synthesis. researchgate.netnih.gov For example, the deoxyfluorination of alcohols is a primary method for synthesizing aliphatic fluorides, and significant research is dedicated to developing new and more efficient deoxyfluorinating reagents beyond traditional ones like DAST. researchgate.net The 2,2-difluoroethanol moiety in the title compound could be chemically modified, for instance, by converting the hydroxyl group into a better leaving group or a reactive center. This could potentially lead to a new class of reagents for introducing the valuable 2,2-difluoroethyl group into other molecules.
Furthermore, the presence of the 4-bromophenyl group allows for a modular approach to reagent design. Using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromo-substituent can be replaced with a vast array of other functional groups. This would allow for the creation of a library of bifunctional reagents, where one part of the molecule (derived from the difluoroethanol) performs a specific chemical transformation, while the other part (derived from the modified aryl ring) can be used for tagging, immobilization, or introducing other desirable properties.
Exploration of New Applications in Advanced Materials and Niche Chemical Technologies
The incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties. nih.gov The unique electronic properties and hydrophobicity conferred by fluorine atoms can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Detailed Research Findings: Fluorinated compounds are indispensable in many high-tech applications. Fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their extreme chemical inertness and low friction coefficient. wikipedia.org While this compound is not a polymer itself, it could serve as a key monomer or additive in the synthesis of new advanced polymers. For example, polymerization via the hydroxyl group or after converting the aryl bromide to a polymerizable group (like a vinyl or styrenyl group) could yield fluorinated polyesters or polystyrenes. These materials might exhibit a high refractive index (due to the aromatic ring) and desirable thermal properties, making them candidates for optical applications or specialty coatings. In the synthesis of fluorine-containing polymers, difluoroethanol has been used to introduce difluoroethoxy groups, which can greatly improve the performance of the resulting polymer, such as its adhesive properties. google.com
In niche chemical technologies, fluorinated compounds are essential in the semiconductor industry for processes like photolithography, where they are used due to their low surface tension and chemical compatibility. semi.org While direct applications for this compound are speculative, its unique structure could be explored for creating novel photoresist materials or surface modifiers. The compound's properties may also be relevant in the development of liquid crystals or as components in advanced lubricants, where the interplay between the polar alcohol, the hydrophobic fluorinated group, and the rigid aromatic ring could lead to unique phase behavior and performance characteristics.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2,2-difluoroethanol?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 2,2-difluoroethanol derivatives (e.g., ethyl 2,2-difluoroacetate) with 4-bromophenyl precursors under reflux conditions in ethanol. For example, describes a related synthesis using refluxing ethanol solutions of aldehydes and amines, yielding crystalline products after slow evaporation . Purification may involve recrystallization or column chromatography.
Q. How is this compound characterized structurally and thermally?
- Methodology :
- Spectroscopy : Use , , and NMR to confirm the presence of bromophenyl and difluoromethyl groups. IR spectroscopy identifies hydroxyl and C-F stretches. Mass spectrometry (HRMS) validates molecular weight.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and phase transitions, as demonstrated in for structurally similar compounds .
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms bond angles/distances .
Advanced Research Questions
Q. How do electronic effects of the bromophenyl and difluoromethyl groups influence reactivity?
- Methodology :
- The electron-withdrawing bromophenyl group enhances electrophilic substitution reactivity at the para position. The difluoromethyl group introduces steric hindrance and polarizes adjacent bonds, affecting nucleophilic attack sites. Comparative studies with analogs (e.g., chloro or cyano substitutions, as in ) reveal substituent-dependent reaction rates .
- Computational methods (DFT calculations) can map electron density distribution and predict reactive sites.
Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?
- Methodology :
- Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereocontrol during key steps like C-F bond formation.
- Enantioselective reduction of ketone intermediates (e.g., using Baker’s yeast or chiral boranes) can yield high enantiomeric excess, as suggested by ’s focus on thiazolidine derivatives .
- Monitor optical rotation and chiral HPLC to validate purity.
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and control for batch-to-batch reagent variability.
- Dose-Response Studies : Establish EC/IC values across multiple replicates to confirm potency trends.
- Mechanistic Validation : Employ target-specific assays (e.g., enzyme inhibition or receptor-binding studies) to isolate the compound’s mode of action, as highlighted in .
Applications in Research
Q. What role does this compound play in medicinal chemistry lead optimization?
- Methodology :
- The bromophenyl group enhances lipophilicity and target binding (e.g., kinase inhibitors), while the difluoromethyl group improves metabolic stability. Structure-Activity Relationship (SAR) studies, as in , can optimize bioactivity by modifying substituents .
- Evaluate cytotoxicity via MTT assays and pharmacokinetics (e.g., plasma half-life in rodent models).
Q. How is this compound utilized in materials science?
- Methodology :
- As a monomer for fluorinated polymers, it enhances dielectric properties and chemical resistance. Polymerize via radical initiation (AIBN) and characterize using GPC and tensile testing.
- In organic electronics, its electron-deficient aromatic system can act as an electron-transport layer in OLEDs (UV-Vis and cyclic voltammetry for bandgap analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
